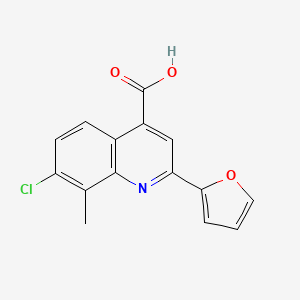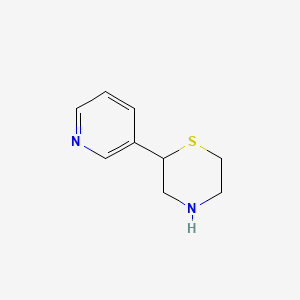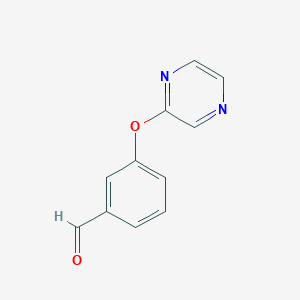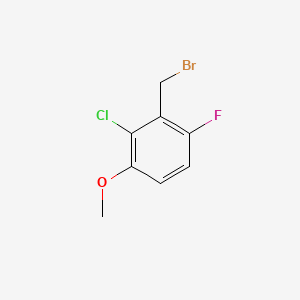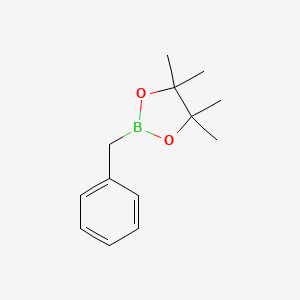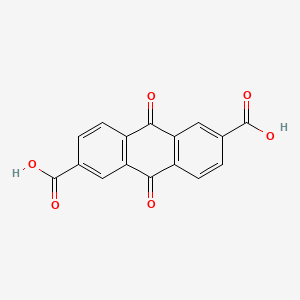
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid
Descripción general
Descripción
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid is an organic compound that falls under the category of Aryls . It is used for research purposes .
Synthesis Analysis
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid involves the use of ammonium hydroxide and zinc at 100℃ . Another method involves the use of oxygen in water and acetic acid at temperatures between 175 - 220℃ .Molecular Structure Analysis
The molecular formula of 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid is C16H8O6 . The InChI key is ZUTFCPOKQHJATC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid is a solid at room temperature . It has a molecular weight of 296.24 . The compound should be stored in a sealed container in a dry environment .Aplicaciones Científicas De Investigación
1. Transition Metal Chemistry
- Application : The compound is used in the synthesis of metal-organic complexes with two anthracene-based bulky backbone ligands .
- Method : The compound adopts a bis-monodentate bridging mode in complex 1, whereas H L 2 adopts monodentate and bidentate bridging modes in 2 and a tridentate bridging mode in 3 .
- Results : The chelating ligands phen and pp give rise to a 1D zigzag chain in complexes 1 and 3, and a binuclear structure in 2, by preventing the formation of higher-dimensional structures .
2. Organic Synthesis
- Application : The compound is used in the synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide .
- Method : The compound was synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone .
- Results : The target title compound, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, was synthesized in 94% yield from 2-methylbenzoyl chloride and 1-aminoanthraquinone .
3. Bioorthogonal Chemistry
- Application : The compound is a photoclick reagent mediated by visible light for bioorthogonal reaction with an electron-rich vinyl either (VE) functionality .
4. Metal-Catalyzed C-H Bond Functionalization
- Application : The compound is used in the synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide . It possesses an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .
- Method : The compound was synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone .
- Results : The target title compound, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, was synthesized in 94% yield from 2-methylbenzoyl chloride and 1-aminoanthraquinone .
5. Formation of Metal-Organic Complexes
- Application : The compound is used in the synthesis of metal-organic complexes with two anthracene-based bulky backbone ligands .
- Method : The compound adopts a bis-monodentate bridging mode in complex 1, whereas H L 2 adopts monodentate and bidentate bridging modes in 2 and a tridentate bridging mode in 3 .
- Results : The chelating ligands phen and pp give rise to a 1D zigzag chain in complexes 1 and 3, and a binuclear structure in 2, by preventing the formation of higher-dimensional structures .
6. Bioorthogonal Chemistry
- Application : The compound is a photoclick reagent mediated by visible light for bioorthogonal reaction with an electron-rich vinyl either (VE) functionality .
4. Metal-Catalyzed C-H Bond Functionalization
- Application : The compound is used in the synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide . It possesses an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .
- Method : The compound was synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone .
- Results : The target title compound, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, was synthesized in 94% yield from 2-methylbenzoyl chloride and 1-aminoanthraquinone .
5. Formation of Metal-Organic Complexes
- Application : The compound is used in the synthesis of metal-organic complexes with two anthracene-based bulky backbone ligands .
- Method : The compound adopts a bis-monodentate bridging mode in complex 1, whereas H L 2 adopts monodentate and bidentate bridging modes in 2 and a tridentate bridging mode in 3 .
- Results : The chelating ligands phen and pp give rise to a 1D zigzag chain in complexes 1 and 3, and a binuclear structure in 2, by preventing the formation of higher-dimensional structures .
6. Bioorthogonal Chemistry
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
9,10-dioxoanthracene-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O6/c17-13-9-3-1-7(15(19)20)5-11(9)14(18)10-4-2-8(16(21)22)6-12(10)13/h1-6H,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTFCPOKQHJATC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



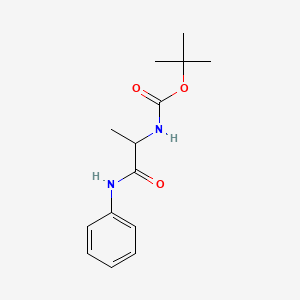
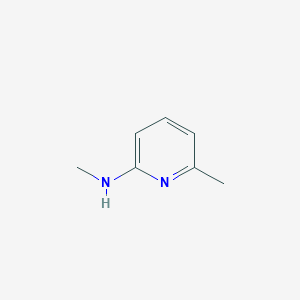
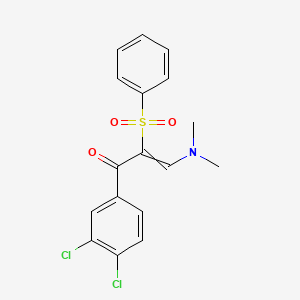

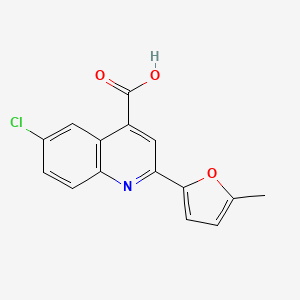


![1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1364825.png)
![5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1364827.png)
